(Rac)-SCH 563705

Beschreibung

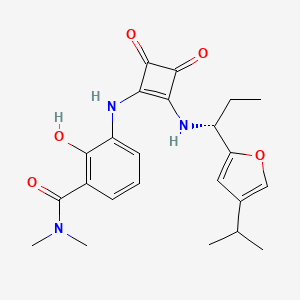

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKQQEVYYPCMNE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437927 | |

| Record name | 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473728-58-4 | |

| Record name | 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-SCH 563705: A Technical Guide to its Mechanism of Action as a Dual CXCR1/CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SCH 563705 is a potent, orally bioavailable small molecule antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors, primarily expressed on neutrophils, play a critical role in the inflammatory cascade by mediating neutrophil migration and activation in response to CXC chemokines such as Interleukin-8 (IL-8) and Gro-α. By competitively inhibiting ligand binding to CXCR1 and CXCR2, this compound effectively abrogates the downstream signaling pathways responsible for chemotaxis and inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinity, impact on signaling pathways, and functional effects on neutrophil activity. Detailed experimental protocols and quantitative data are presented to support its characterization as a dual CXCR1/CXCR2 antagonist.

Core Mechanism of Action: CXCR1/CXCR2 Antagonism

This compound functions as a competitive antagonist at two key chemokine receptors: CXCR1 (also known as IL-8 receptor alpha, IL-8RA) and CXCR2 (IL-8 receptor beta, IL-8RB). These G-protein coupled receptors (GPCRs) are activated by ELR+ CXC chemokines, most notably IL-8 (CXCL8), which binds to both receptors, and other chemokines like Gro-α (CXCL1), which primarily binds to CXCR2. The binding of these chemokines initiates a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all central processes in inflammation.

This compound positions itself within the ligand-binding pocket of these receptors, preventing the binding of their cognate chemokines and thereby inhibiting receptor activation and downstream signaling.

Quantitative Analysis of Receptor Binding and Functional Inhibition

The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for both CXCR1 and CXCR2.

| Parameter | Receptor | Value (nM) | Assay Type |

| Ki | CXCR1 | 3 | Radioligand Binding Assay |

| CXCR2 | 1 | Radioligand Binding Assay | |

| IC50 | CXCR1 | 7.3 | Competitive Binding Assay |

| CXCR2 | 1.3 | Competitive Binding Assay | |

| IC50 | Human Neutrophil Migration (vs. 3nM IL-8) | 37 | Chemotaxis Assay |

| IC50 | Human Neutrophil Migration (vs. 30nM Gro-α) | 0.5 | Chemotaxis Assay |

| IC50 | Mouse CXCR2 | 5.2 | Competitive Binding Assay |

Data compiled from Chao J, et al. Bioorg Med Chem Lett. 2007 Jul 1;17(13):3778-83.[1]

Signaling Pathways Modulated by this compound

Upon chemokine binding, CXCR1 and CXCR2 couple to inhibitory G-proteins (Gαi), leading to the dissociation of the Gαi and Gβγ subunits. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Furthermore, the Gβγ subunits can activate the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively orchestrate the cellular responses required for chemotaxis, such as actin polymerization and cell adhesion.

This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream signaling cascades.

Experimental Protocols

The following are representative protocols for the key assays used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for CXCR1 and CXCR2.

Materials:

-

HEK293 cells stably expressing human CXCR1 or CXCR2.

-

Cell membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).

-

Radioligand: [125I]-IL-8.

-

This compound at various concentrations.

-

Non-specific binding control (e.g., high concentration of unlabeled IL-8).

-

Assay buffer (e.g., Tris-HCl with BSA).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing either CXCR1 or CXCR2.

-

In a 96-well plate, add cell membranes, [125I]-IL-8, and varying concentrations of this compound or control.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Neutrophil Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

-

Chemoattractant: IL-8 or Gro-α.

-

This compound at various concentrations.

-

Assay medium (e.g., HBSS with BSA).

-

Cell staining and counting equipment.

Procedure:

-

Isolate neutrophils from healthy human blood.

-

Place the chemoattractant (IL-8 or Gro-α) in the lower chamber of the chemotaxis plate.

-

In the upper chamber, add the neutrophil suspension pre-incubated with varying concentrations of this compound or vehicle control.

-

Incubate the plate to allow for neutrophil migration through the membrane.

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in multiple fields of view using a microscope.

-

Calculate the percentage of inhibition of chemotaxis and determine the IC50 value.

References

The Discovery and Synthesis of (Rac)-SCH 563705: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SCH 563705 is a potent, orally bioavailable antagonist of the CXCR1 and CXCR2 chemokine receptors, which play a crucial role in inflammatory responses. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative biological data, and visualizations of the synthetic pathway and mechanism of action. The information presented is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Chemokine receptors, particularly CXCR1 and CXCR2, are key mediators of neutrophil recruitment and activation at sites of inflammation. Their involvement in a range of inflammatory diseases has made them attractive targets for therapeutic intervention. This compound emerged from a medicinal chemistry campaign aimed at identifying small molecule antagonists of these receptors with favorable pharmacological properties. This document details the scientific journey from lead identification to the synthesis of this promising compound.

Discovery and Biological Activity

This compound was identified as a potent dual antagonist of CXCR1 and CXCR2. The discovery was reported in a 2007 publication in Bioorganic & Medicinal Chemistry Letters by Chao et al., where the compound is referred to as "Compound 16"[1]. The key biological activity data for this compound are summarized in the table below.

Table 1: Biological Activity of this compound

| Target | Assay | Value | Reference |

| CXCR2 | Ki | 1 nM | [1] |

| CXCR2 | IC50 | 1.3 nM | [1] |

| CXCR1 | Ki | 3 nM | [1] |

| CXCR1 | IC50 | 7.3 nM | [1] |

| Gro-α induced hPMN migration (CXCR2) | Chemotaxis IC50 | 0.5 nM | [1] |

| IL-8 induced hPMN migration (CXCR1) | Chemotaxis IC50 | 37 nM | [1] |

Synthesis of this compound

The synthesis of this compound is centered around the construction of a substituted cyclobutenedione core. The overall synthetic strategy involves the sequential reaction of a squarate derivative with two different amine-containing fragments.

Synthetic Scheme

The following diagram illustrates the synthetic pathway for this compound.

Caption: General synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3-ethoxy-4-(1-(5-isopropylfuran-3-yl)propylamino)cyclobut-3-ene-1,2-dione (Intermediate A)

-

To a solution of diethyl squarate in ethanol, add triethylamine.

-

Slowly add a solution of 1-(5-isopropylfuran-3-yl)propan-1-amine in ethanol.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Intermediate A.

Step 2: Synthesis of this compound

-

To a solution of Intermediate A in ethanol, add triethylamine.

-

Add 3-amino-4-hydroxy-N,N-dimethylbenzamide to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford this compound.

Mechanism of Action

This compound acts as a negative allosteric modulator of the CXCR1 and CXCR2 receptors. It binds to a site distinct from the orthosteric site where endogenous chemokines like IL-8 and Gro-α bind. This allosteric binding induces a conformational change in the receptor that prevents G-protein coupling and downstream signaling, thereby inhibiting neutrophil chemotaxis and activation.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Conclusion

This compound is a well-characterized dual antagonist of CXCR1 and CXCR2 with potent in vitro activity and oral bioavailability. The synthetic route is accessible and relies on the versatile chemistry of squaric acid derivatives. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and synthesis of this compound, which can serve as a valuable starting point for further research and development in the area of chemokine receptor modulation.

References

(Rac)-SCH 563705: A Technical Guide to its Core Properties and a Potent CXCR1/CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SCH 563705 is the racemic mixture of SCH 563705, a potent, orally bioavailable, small-molecule antagonist of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors and their ligands, such as interleukin-8 (IL-8), are pivotal mediators of neutrophil recruitment and activation, playing a central role in the pathophysiology of numerous inflammatory diseases. This technical guide provides an in-depth overview of the basic properties of this compound, including its mechanism of action, key pharmacological data, relevant experimental protocols, and the associated signaling pathways.

Core Properties and Pharmacological Data

This compound acts as a competitive antagonist at CXCR1 and CXCR2, preventing the binding of endogenous chemokine ligands like IL-8 and GRO-α. This inhibition blocks the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and activation at sites of inflammation.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₃H₂₇N₃O₅ |

| Molecular Weight | 425.48 g/mol |

| CAS Number | 473728-58-4 (for SCH 563705) |

| Appearance | Solid |

Pharmacological Data

The following table summarizes the in vitro potency of SCH 563705, the active component of the racemic mixture.

| Parameter | Target | Value |

| IC₅₀ | Human CXCR1 | 7.3 nM |

| Human CXCR2 | 1.3 nM | |

| Kᵢ | Human CXCR1 | 3 nM |

| Human CXCR2 | 1 nM |

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitory constant) values are critical measures of a drug's potency.

Pharmacokinetic Profile

SCH 563705 has demonstrated favorable oral pharmacokinetic profiles in several preclinical species, indicating its potential for systemic administration. While a comprehensive public database of all pharmacokinetic parameters is not available, studies have reported good oral bioavailability in mice, rats, dogs, and monkeys.

Mechanism of Action and Signaling Pathway

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs). Upon ligand binding, they activate intracellular signaling pathways that are crucial for neutrophil function. This compound blocks these initial activation steps.

CXCR1/CXCR2 Signaling Cascade

The binding of chemokines such as IL-8 to CXCR1 and CXCR2 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The Gα and Gβγ subunits dissociate and activate downstream effector molecules, culminating in a cellular response. The key pathways involved are:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Leads to calcium mobilization and activation of PKC, which is essential for degranulation and the oxidative burst.

-

Phosphoinositide 3-kinase (PI3K) / Akt Pathway: Plays a critical role in cell survival and migration.

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: Involved in cell proliferation, differentiation, and inflammation.

-

Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: Also contributes to the inflammatory response.

Caption: CXCR1/CXCR2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections detail standardized protocols for key in vitro and in vivo assays relevant to the evaluation of CXCR1/CXCR2 antagonists like this compound.

In Vitro: Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells. Resuspend purified neutrophils in a suitable assay buffer.

-

Assay Setup:

-

Use a 96-well Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size).

-

Add chemoattractant (e.g., 10 nM IL-8) to the lower wells of the chamber.

-

In the upper wells, add the isolated neutrophils pre-incubated with various concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Quantification:

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Caption: Workflow for a Neutrophil Chemotaxis Assay.

In Vivo: Collagen Antibody-Induced Arthritis (CAIA) in Mice

The CAIA model is a rapid and widely used model of inflammatory arthritis that is dependent on neutrophil infiltration into the joints.

Methodology:

-

Animals: Use susceptible mouse strains (e.g., BALB/c or C57BL/6).

-

Induction of Arthritis:

-

On day 0, administer an arthritogenic cocktail of monoclonal antibodies against type II collagen via intraperitoneal (i.p.) injection.

-

On day 3, administer a booster of lipopolysaccharide (LPS) (i.p.) to synchronize and enhance the inflammatory response.

-

-

Treatment:

-

Administer this compound orally at various doses (e.g., 1-30 mg/kg) or vehicle control. Dosing can be prophylactic (starting on day 0) or therapeutic (starting after the onset of clinical signs). A typical dosing regimen would be once or twice daily.

-

-

Clinical Assessment:

-

Monitor the mice daily for signs of arthritis.

-

Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema and swelling.

-

Measure paw thickness using a digital caliper.

-

-

Histopathological Analysis:

-

At the end of the study (e.g., day 10-14), euthanize the mice and collect the paws.

-

Fix, decalcify, and embed the joints in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

-

Data Analysis: Compare the clinical scores, paw thickness, and histological scores between the treatment and vehicle control groups to determine the efficacy of this compound.

Caption: Workflow for the Collagen Antibody-Induced Arthritis (CAIA) Model.

Conclusion

This compound is a valuable research tool for investigating the role of the CXCR1/CXCR2 axis in inflammatory and immunological processes. Its potent antagonist activity and oral bioavailability make it a relevant compound for preclinical studies in a variety of disease models where neutrophil-mediated inflammation is a key pathological driver. The information and protocols provided in this guide offer a comprehensive starting point for researchers and drug development professionals interested in the study and application of this compound.

(Rac)-SCH 563705: A Technical Guide to a Potent CXCR1/2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-SCH 563705 is a potent, orally bioavailable small molecule antagonist of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). This document provides a comprehensive technical overview of its chemical properties, biological activity, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a racemic mixture. The chemical structure, molecular formula, and other key identifiers are presented below.

| Property | Value |

| IUPAC Name | 2-hydroxy-N,N-dimethyl-3-({2-[((1R)-1-(5-methyl-2-furyl)propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)benzamide |

| CAS Number | 473728-58-4 |

| Molecular Formula | C₂₃H₂₇N₃O₅ |

| Molecular Weight | 425.48 g/mol |

| SMILES | CC--INVALID-LINK--NC2=C(NC3=C(O)C(=CC=C3)C(=O)N(C)C)C(=O)C2=O |

| InChI Key | DGKQQEVYYPCMNE-OAHLLOKOSA-N[1] |

Biological Activity

This compound is a potent dual antagonist of CXCR1 and CXCR2, receptors that play a crucial role in inflammatory responses by mediating neutrophil migration.

In Vitro Antagonist Potency

The inhibitory activity of this compound has been quantified through various in vitro assays.

| Target | Assay Type | Ligand | Cell Line | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Human CXCR2 | Radioligand Binding | [¹²⁵I]IL-8 | CHO | 1.3 | 1 | [2] |

| Human CXCR1 | Radioligand Binding | [¹²⁵I]IL-8 | CHO | 7.3 | 3 | [2] |

| Mouse CXCR2 | Radioligand Binding | - | - | 5.2 | - | [2] |

Functional Antagonism: Chemotaxis Inhibition

This compound effectively inhibits neutrophil migration induced by CXCR1 and CXCR2 ligands.

| Ligand | Ligand Concentration (nM) | Cell Type | IC₅₀ (nM) | Reference |

| Gro-α (CXCL1) | 30 | Human Neutrophils | 0.5 | [2] |

| IL-8 (CXCL8) | 3 | Human Neutrophils | 37 | [2] |

Mechanism of Action: Inhibition of the CXCR1/2 Signaling Pathway

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs). Upon binding their cognate chemokines (e.g., IL-8, Gro-α), they activate intracellular signaling cascades, leading to chemotaxis, degranulation, and other pro-inflammatory responses in neutrophils. This compound acts as a competitive antagonist, blocking the binding of these chemokines to the receptors and thereby inhibiting downstream signaling.

Caption: CXCR1/2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay for CXCR1 and CXCR2

This protocol describes the methodology to determine the binding affinity of this compound to human CXCR1 and CXCR2.

Caption: Workflow for the CXCR1/2 radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human CXCR1 or human CXCR2 are prepared by standard cell lysis and centrifugation methods.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [¹²⁵I]IL-8 and varying concentrations of this compound in a suitable binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled IL-8.

-

Incubation: The reaction mixture is incubated at room temperature to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter plate.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value. The Kᵢ value is calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This protocol outlines the procedure to assess the functional antagonism of this compound on neutrophil migration.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower wells are filled with a buffer containing a specific concentration of a chemoattractant (Gro-α or IL-8).

-

Cell Treatment: Isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle control.

-

Cell Loading: The treated neutrophils are placed in the upper wells of the chemotaxis chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ to allow cell migration towards the chemoattractant.

-

Quantification of Migration: The number of neutrophils that have migrated through the membrane to the lower wells is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye and a plate reader.

-

Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

Pharmacokinetics

This compound has demonstrated good oral pharmacokinetic profiles in various animal models, including rats, mice, monkeys, and dogs. In vivo studies have shown that oral administration of SCH 563705 can lead to a dose-dependent elevation in plasma levels of CXCL1, consistent with its mechanism as a CXCR2 antagonist.[2]

Conclusion

This compound is a well-characterized, potent, and orally bioavailable dual antagonist of CXCR1 and CXCR2. Its ability to inhibit neutrophil migration makes it a valuable tool for research into inflammatory diseases and a potential lead compound for therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

(Rac)-SCH 563705: An In-depth Technical Guide to its In Vitro Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of (Rac)-SCH 563705, a potent antagonist of the chemokine receptors CXCR1 and CXCR2. The information presented herein is compiled from publicly available data and is intended to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug discovery. This document details the inhibitory activity of this compound, the experimental methodologies used to determine this activity, and the associated cell signaling pathways.

Core Efficacy: Quantitative In Vitro Data

This compound has been demonstrated to be a potent inhibitor of both CXCR1 and CXCR2. Its in vitro activity has been characterized through radioligand binding assays and functional cell-based assays, such as chemotaxis.

| Target | Assay Type | Ligand | Cell Line | Parameter | Value (nM) |

| CXCR1 | Radioligand Binding | [¹²⁵I]-IL-8 | CHO cells | Ki | 3 |

| CXCR2 | Radioligand Binding | [¹²⁵I]-IL-8 | CHO cells | Ki | 1 |

| CXCR1 | Chemotaxis | IL-8 | Human Neutrophils | IC₅₀ | 37 |

| CXCR2 | Chemotaxis | Gro-α | Human Neutrophils | IC₅₀ | 0.5 |

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound.

Radioligand Binding Assay (CXCR1/CXCR2)

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound to CXCR1 and CXCR2 receptors.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing human CXCR1 or CXCR2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested at approximately 80-90% confluency.

-

Cell pellets are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer.

2. Binding Assay:

-

The competitive binding assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of the radioligand [¹²⁵I]-IL-8, and varying concentrations of the unlabeled competitor, this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled IL-8.

-

The plates are incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

3. Filtration and Detection:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

(Rac)-SCH 563705: A Technical Guide to its Binding Affinity for CXCR1 and CXCR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of (Rac)-SCH 563705, a potent antagonist of the CXC chemokine receptors 1 and 2 (CXCR1 and CXCR2). This document details the compound's binding affinity, the experimental protocols for its determination, and the associated signaling pathways, offering a valuable resource for researchers in inflammation, immunology, and oncology.

Core Data Presentation: Binding Affinity of SCH 563705

This compound is a racemic mixture. The active enantiomer, SCH 563705, demonstrates high affinity for both human CXCR1 and CXCR2. The following table summarizes the key quantitative data for its binding and functional antagonism.

| Parameter | Receptor | Value | Ligand (for functional assay) | Reference |

| IC50 | Human CXCR1 | 7.3 nM | IL-8 (CXCL8) | [1] |

| Human CXCR2 | 1.3 nM | Gro-α (CXCL1) | [1] | |

| Mouse CXCR2 | 5.2 nM | Not Specified | [1] | |

| Ki | Human CXCR1 | 3 nM | IL-8 (CXCL8) | [1] |

| Human CXCR2 | 1 nM | Gro-α (CXCL1) | [1] | |

| Chemotaxis IC50 | Human Neutrophils | 37 nM | 3 nM IL-8 (CXCL8) | [1] |

| Human Neutrophils | 0.5 nM | 30 nM Gro-α (CXCL1) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the likely experimental protocols used to determine the binding affinity and functional activity of SCH 563705, based on standard practices for GPCR antagonists.

Radioligand Binding Assay (for IC50 and Ki determination)

This protocol describes a competitive binding assay to determine the affinity of a test compound (SCH 563705) by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK) 293 cells stably transfected with human CXCR1 or CXCR2 are cultured to 80-90% confluency.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The cell suspension is homogenized and then centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and the protein concentration is determined.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Cell membranes expressing either CXCR1 or CXCR2.

-

A fixed concentration of a radiolabeled ligand (e.g., 125I-CXCL8 for CXCR1, 125I-CXCL1 for CXCR2).

-

A range of concentrations of the unlabeled competitor, SCH 563705.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

3. Filtration and Detection:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

-

The percentage of specific binding is plotted against the logarithm of the antagonist concentration.

-

The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neutrophil Chemotaxis Assay (for functional antagonism)

This functional assay assesses the ability of SCH 563705 to inhibit the migration of neutrophils towards a chemoattractant, a key biological function mediated by CXCR1 and CXCR2. A common method for this is the Boyden chamber assay.[2][3][4][5][6]

1. Neutrophil Isolation:

-

Human neutrophils are isolated from the whole blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

The purity of the neutrophil population is assessed, for example, by flow cytometry using a marker like CD15.[2]

2. Boyden Chamber Setup:

-

A Boyden chamber or a similar transwell system with a microporous membrane (e.g., 5.0 µm pore size) is used.[2][4]

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., IL-8/CXCL8 or Gro-α/CXCL1) and varying concentrations of SCH 563705.

-

The isolated neutrophils are seeded into the upper chamber.

3. Incubation and Migration:

-

The chamber is incubated (e.g., for 1 hour at 37°C in a 5% CO2 incubator) to allow the neutrophils to migrate through the membrane towards the chemoattractant.[2]

4. Quantification of Migration:

-

The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by:

5. Data Analysis:

-

The number of migrated cells is plotted against the concentration of SCH 563705.

-

The IC50 value, representing the concentration of the antagonist that inhibits 50% of the chemokine-induced neutrophil migration, is calculated.

Signaling Pathways and Experimental Workflows

CXCR1/CXCR2 Signaling Pathways

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that, upon binding to their chemokine ligands (like CXCL8 and CXCL1), activate intracellular signaling cascades leading to cellular responses such as chemotaxis, degranulation, and angiogenesis.[7] The primary signaling pathway involves the Gαi subunit of the heterotrimeric G-protein.

Caption: Simplified CXCR1/CXCR2 G-protein coupled signaling cascade.

Experimental Workflow for CXCR1/CXCR2 Antagonist Validation

The validation of a potential CXCR1/CXCR2 antagonist like SCH 563705 typically follows a multi-step workflow, progressing from in vitro binding and functional assays to more complex cellular and in vivo models.

Caption: General experimental workflow for CXCR1/CXCR2 antagonist validation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. criver.com [criver.com]

- 3. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Image-Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. login.medscape.com [login.medscape.com]

- 7. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Pathways of SCH 51344, an Inhibitor of Rac-Mediated Cellular Morphology

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by SCH 51344, a pyrazoloquinoline derivative. While the initial query concerned "(Rac)-SCH 563705," no such compound has been identified in the scientific literature. Consequently, this document focuses on SCH 51344, a well-characterized inhibitor of the Ras/Rac-mediated cell morphology pathway, making it a relevant and informative substitute.

SCH 51344 was initially identified for its ability to revert the transformed phenotype of Ras-mutated cells.[1][2] Its mechanism of action is notable for its specificity: it inhibits the formation of membrane ruffles, a cellular process driven by the Rac GTPase, without affecting the canonical Ras-activated ERK and JNK signaling cascades.[1][3][4] This selective action on a downstream effector pathway of Ras provided early evidence of a novel anti-cancer strategy. More recent research has unveiled a direct molecular target of SCH 51344: the human mutT homolog 1 (MTH1), also known as NUDT1, a nucleotide pool sanitizing enzyme. By inhibiting MTH1, SCH 51344 induces an accumulation of damaged nucleotides within cancer cells, leading to DNA damage and subsequent cell death.[5]

This guide will detail the dual mechanism of SCH 51344, present quantitative data on its activity, and provide detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers investigating cancer cell signaling and professionals involved in the development of novel therapeutics.

Core Signaling Pathways Modulated by SCH 51344

SCH 51344 exerts its biological effects through two primary mechanisms: the inhibition of the Rac-mediated cell morphology pathway and the inhibition of the MTH1 enzyme.

Inhibition of the Rac-Mediated Membrane Ruffling Pathway

Ras proteins, upon activation, engage multiple downstream effector pathways. One of these pathways involves the activation of the Rho family GTPase, Rac. Activated Rac, in turn, orchestrates the reorganization of the actin cytoskeleton, leading to the formation of lamellipodia and membrane ruffles, which are critical for cell motility and invasion.[1][3]

SCH 51344 specifically disrupts this signaling axis downstream of Rac.[1][4] This leads to a reversal of the transformed morphology of Ras-activated cells and an inhibition of their anchorage-independent growth.[2][6] Importantly, SCH 51344 does not affect the activation of the ERK or JNK MAP kinase pathways, which are also downstream of Ras, highlighting the specificity of its action.[1][4]

Caption: SCH 51344 selectively inhibits the Rac-mediated cytoskeletal changes.

Inhibition of the MTH1 Nucleotide Sanitizing Enzyme

A significant breakthrough in understanding the mechanism of SCH 51344 was the identification of MTH1 as a direct and potent target.[5] MTH1 is a crucial enzyme for cancer cell survival as it hydrolyzes oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA. Cancer cells often exhibit a high level of reactive oxygen species (ROS), which leads to an increased pool of oxidized nucleotides.

By inhibiting MTH1, SCH 51344 allows for the incorporation of these damaged nucleotides into the DNA of cancer cells during replication. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. This mechanism of action is particularly effective in cancer cells due to their elevated oxidative stress and reliance on MTH1 for survival.

Caption: SCH 51344 inhibits MTH1, leading to DNA damage and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for SCH 51344 in various assays.

| Activity | Assay Type | Cell Line/System | Value | Reference |

| Inhibition of Anchorage-Independent Growth | Soft Agar Assay | Ras-transformed NIH 3T3 cells | IC50 ~ 15 µM | |

| Inhibition of Anchorage-Independent Growth | Soft Agar Assay | H-ras-NIH 3T3 | IC50 ~ 10 µM | [7] |

| Inhibition of Anchorage-Independent Growth | Soft Agar Assay | DLD-1 (human colon) | IC50 ~ 25 µM | [7] |

| Inhibition of Anchorage-Independent Growth | Soft Agar Assay | AsPC-1 (human pancreas) | IC50 ~ 25 µM | [7] |

| Inhibition of Membrane Ruffling | Microinjection and Immunofluorescence | REF-52 Fibroblasts | Effective at 5-25 µM | |

| MTH1 Inhibition | Enzymatic Assay | Recombinant Human MTH1 | Kd = 49 nM | [5] |

| MTH1 Catalytic Inhibition | Enzymatic Assay | Recombinant Human MTH1 | IC50 (dGTP) = 215 nM | |

| MTH1 Catalytic Inhibition | Enzymatic Assay | Recombinant Human MTH1 | IC50 (8-oxo-dGTP) = 410 nM | |

| MTH1 Catalytic Inhibition | Enzymatic Assay | Recombinant Human MTH1 | IC50 (2-OH-dATP) = 675 nM |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on SCH 51344 are provided below.

Soft Agar Colony Formation Assay

This assay is fundamental for assessing the anchorage-independent growth of transformed cells, a hallmark of cancer.[8]

Methodology:

-

Preparation of Agar Layers:

-

Bottom Agar Layer (0.6% Agar): A 1.2% agar solution in sterile water is prepared and autoclaved. After cooling to 42°C, it is mixed with an equal volume of 2x concentrated cell culture medium (e.g., DMEM with 20% FBS) to a final concentration of 0.6% agar in 1x medium. This mixture is dispensed into 6-well plates and allowed to solidify.

-

Top Agar Layer (0.3% Agar): Cells are harvested and resuspended in complete medium. A 2x concentrated solution of SCH 51344 in complete medium is prepared. Equal volumes of the cell suspension and the 2x SCH 51344 solution are mixed. This cell/inhibitor suspension is then mixed with an equal volume of 0.6% low-melting-point agar (at 42°C) to achieve a final agar concentration of 0.3%.

-

-

Plating: The cell/agar mixture is layered on top of the solidified bottom agar layer.

-

Incubation: Plates are incubated at 37°C in a humidified 5% CO2 incubator for 2-3 weeks. The cells are fed twice a week with a complete medium containing the appropriate concentration of SCH 51344 or vehicle.

-

Staining and Quantification: After the incubation period, colonies are stained with 0.005% Crystal Violet in PBS for 1 hour. The number and size of colonies are quantified using a light microscope or an automated colony counter. The IC50 value is calculated as the concentration of SCH 51344 that causes a 50% reduction in colony formation.

Membrane Ruffling Assay (Phalloidin Staining)

This assay directly visualizes the effect of SCH 51344 on the actin cytoskeleton and membrane ruffling.[8]

Methodology:

-

Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate to achieve 60-70% confluency the following day.

-

Treatment: Cells are treated with various concentrations of SCH 51344 or a vehicle control for a specified duration. To induce membrane ruffling, cells can be stimulated with a growth factor such as EGF or PDGF prior to fixation.

-

Fixation and Permeabilization: Cells are washed with pre-warmed PBS, fixed with 4% paraformaldehyde in PBS, and then permeabilized with 0.1% Triton X-100 in PBS.

-

Staining: The actin cytoskeleton is stained by incubating the cells with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% BSA.

-

Microscopy: The coverslips are mounted on glass slides, and the cells are visualized using fluorescence microscopy. Changes in cell morphology and the presence or absence of membrane ruffles are documented.

MTH1 Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of SCH 51344 on the catalytic activity of the MTH1 enzyme.[9]

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA is prepared. Recombinant human MTH1 enzyme is added to the buffer. SCH 51344 is added at various concentrations to the reaction mixture, with a control containing no inhibitor.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate, such as 8-oxo-dGTP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Detection of Product: The amount of product generated (e.g., 8-oxo-dGMP) is measured. This can be done using various methods, such as HPLC or a coupled-enzyme assay that produces a detectable signal (e.g., colorimetric or fluorescent).

-

Data Analysis: The percentage of MTH1 inhibition is calculated for each concentration of SCH 51344. The IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow Visualization

Caption: A typical workflow for the preclinical evaluation of SCH 51344.

Conclusion

SCH 51344 is a valuable research tool for dissecting the complex signaling networks downstream of Ras and Rac. Its dual mechanism of action, involving the inhibition of Rac-mediated cytoskeletal reorganization and the targeting of the MTH1 nucleotide sanitation pathway, makes it a compound of significant interest for the development of novel anti-cancer therapeutics. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting these critical cancer cell vulnerabilities.

References

- 1. SCH 51344, an inhibitor of RAS/RAC-mediated cell morphology pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SCH 51344 inhibits ras transformation by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. [Inhibition of RAS-transformation by SCH51344] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SCH 51344 | MTH1 | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Role of p38 MAP Kinase Inhibitors in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of p38 mitogen-activated protein kinase (MAPK) inhibitors in modulating the inflammatory response. While the specific compound "(Rac)-SCH 563705" did not yield specific public data, this document synthesizes the available scientific information on the broader class of p38 MAPK inhibitors, their mechanism of action, and the experimental methodologies used to evaluate their efficacy.

Core Mechanism of Action

p38 MAP kinases are a class of serine/threonine protein kinases that play a pivotal role in cellular responses to external stress signals, including inflammatory stimuli.[1] Activation of the p38 MAPK pathway is strongly associated with the production of pro-inflammatory cytokines and cell death.[2] Consequently, inhibitors of p38 MAPK have been investigated as potential therapeutic agents for a variety of inflammatory and other diseases.[1] The primary mechanism by which these inhibitors exert their anti-inflammatory effects is by blocking the phosphorylation of downstream substrates, thereby suppressing the production of key inflammatory mediators.

Key Signaling Pathway

The p38 MAPK signaling cascade is a critical component of the cellular inflammatory response. Upon activation by various stressors, upstream kinases phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream targets, including transcription factors and other kinases, leading to the expression of pro-inflammatory genes.

Quantitative Data on p38 MAPK Inhibitors

The following tables summarize quantitative data on the efficacy of various p38 MAPK inhibitors from different experimental models.

| Compound | Assay Type | Cell/Model System | Endpoint Measured | IC50 / Effect | Reference |

| p38 MAPK Inhibitor (Scios Inc.) | In vivo glaucoma model | Dark Agouti rats with ocular hypertension | Retinal Ganglion Cell (RGC) apoptosis | 200 nM significantly reduced RGC apoptosis | [2] |

| Compound 10 | p38α kinase inhibitory assay | Biochemical assay | Inhibition of p38α kinase activity | IC50: 3.37 ± 0.24 μM | [1] |

| Compound 10 | Cell proliferation assay | MDA-MB-231 TNBC cells | Inhibition of cell proliferation | IC50: 8.21 ± 1.24 μM | [1] |

| Compound 10 | Cell proliferation assay | MDA-MB-468 TNBC cells | Inhibition of cell proliferation | IC50: 10.08 ± 2.11 μM | [1] |

| SB203580 | In vitro kinase assay | Biochemical assay | Inhibition of p38α MAP kinase | IC50: 0.50 μM | [3] |

| Compound 9i | In vitro kinase assay | Biochemical assay | Inhibition of p38α MAP kinase | IC50: 0.04 μM | [3] |

| In Vivo Model | p38 Inhibitor Dose | Treatment Duration | Observed Effect | p-value | Reference |

| Ocular Hypertension (Rat) | 200 nM (intravitreal) | 1.5 weeks | 63.4% reduction in RGC apoptosis vs. control | p = 0.028 | [2] |

| Ocular Hypertension (Rat) | 200 nM (intravitreal) | 3 weeks | 43.1% reduction in RGC apoptosis vs. control | p = 0.017 | [2] |

| Ocular Hypertension (Rat) | 200 nM (intravitreal) | 8 weeks | 18.3% reduction in RGC apoptosis vs. control | Not significant | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the role of p38 MAPK inhibitors in inflammation.

1. p38 MAP Kinase Assay (High-Content Screening)

This assay is designed to quantify the phosphorylation state of endogenous cellular p38 MAPK at Thr180/Tyr182, which is a direct measure of its activation.[4]

-

Cell Seeding: Plate cells in a 96-well microplate and incubate for 24-48 hours.[4]

-

Compound Treatment: Introduce test compounds (p38 inhibitors) and control compounds (e.g., Anisomycin as an activator, SB 202190 as a known inhibitor) at various concentrations.[4]

-

Fixation and Permeabilization: Fix the cells with a suitable fixative and then permeabilize the cell membranes.

-

Immunostaining: Incubate with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182), followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Acquire images using a high-content screening platform. Analyze the images to quantify the fluorescence intensity, which corresponds to the level of p38 phosphorylation.[4]

2. In Vitro Kinase Inhibitory Assay (ADP-Glo™)

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of p38 MAP kinase.[1]

-

Reaction Setup: Combine the p38α kinase, a suitable substrate (e.g., ATF-2), and ATP in a reaction buffer.

-

Compound Addition: Add the test inhibitor compound at varying concentrations.

-

Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity. Calculate the IC50 value from the dose-response curve.[1]

3. Immunoblotting for MAP Kinase Substrate Phosphorylation

This technique is used to assess the phosphorylation status of downstream substrates of p38 MAPK, providing a measure of the inhibitor's effect on the signaling pathway within a cellular context.[5]

-

Cell Lysis: Treat cells with the p38 inhibitor and a stimulus, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[5]

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a p38 substrate (e.g., phospho-MAPKAPK-2). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

Detection: Use a chemiluminescent substrate to detect the HRP and capture the signal on film or with a digital imager.[5]

-

Quantification: Use densitometry to quantify the band intensities.[5]

Role in Neutrophil Function

Neutrophils are key players in the innate immune response and their function is intricately linked to inflammatory processes.[6] Dysregulated neutrophil activity can contribute to tissue damage and hyperinflammation.[6] Bioactive sphingolipids, for instance, regulate multiple aspects of neutrophil development and function, including migration and effector functions like phagocytosis and the production of reactive oxygen species.[7] The calcineurin-nuclear factor of activated T cells (NFAT) signaling pathway is emerging as a crucial link between neutrophil activation and inflammatory cytokine production.[6] While direct studies on "this compound" and neutrophil function are unavailable, the broader class of p38 MAPK inhibitors would be expected to modulate neutrophil-mediated inflammation by inhibiting cytokine production and other activation-dependent processes.

References

- 1. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunosuppression Affects Neutrophil Functions: Does Calcineurin-NFAT Signaling Matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingolipids in neutrophil function and inflammatory responses: mechanisms and implications for intestinal immunity and inflammation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (Rac)-SCH 563705: A Potent Dual CXCR1/CXCR2 Antagonist

(Rac)-SCH 563705 has emerged as a potent, orally bioavailable antagonist of the chemokine receptors CXCR1 and CXCR2. Preclinical research has demonstrated its significant potential in modulating inflammatory responses through the inhibition of neutrophil migration. This technical guide provides a comprehensive overview of the core preclinical findings for this compound, including its in vitro potency, functional activity, and a summary of its pharmacokinetic profile across multiple species.

In Vitro Pharmacology

This compound exhibits high affinity and potent inhibitory activity against both human CXCR1 and CXCR2. The compound's inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) have been determined through rigorous in vitro assays.

Receptor Binding Affinity and Functional Inhibition

Binding affinity studies demonstrate that this compound is a potent dual antagonist of both CXCR1 and CXCR2. Furthermore, it has been shown to be a potent inhibitor of mouse CXCR2.[1]

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value (nM) |

| Human CXCR2 | Ki | 1 |

| Human CXCR2 | IC50 | 1.3 |

| Human CXCR1 | Ki | 3 |

| Human CXCR1 | IC50 | 7.3 |

| Mouse CXCR2 | IC50 | 5.2 |

Data sourced from MedChemExpress product information.[1]

Inhibition of Neutrophil Chemotaxis

The functional antagonism of this compound was evaluated through its ability to inhibit neutrophil migration induced by the chemokines Gro-α (CXCL1) and IL-8 (CXCL8), which are ligands for CXCR2 and CXCR1/2 respectively. The compound demonstrated potent inhibition of human neutrophil chemotaxis.[1]

Table 2: Inhibition of Human Neutrophil Chemotaxis by this compound

| Chemoattractant (Concentration) | IC50 (nM) |

| Gro-α (30 nM) | 0.5 |

| IL-8 (3 nM) | 37 |

Data sourced from MedChemExpress product information.[1]

In Vivo Pharmacology

Preclinical in vivo studies have confirmed the oral bioavailability and biological activity of this compound in various animal models.

Pharmacokinetic Profile

This compound has demonstrated good oral pharmacokinetic profiles in rats, mice, monkeys, and dogs.[1] While specific quantitative parameters such as Cmax, Tmax, AUC, and absolute bioavailability from the primary literature are not publicly available in the retrieved search results, the consistent reporting of its oral activity across multiple species underscores its potential for systemic administration.

In Vivo Effects on Neutrophils and Chemokines

Oral administration of this compound in in vivo models has been shown to impact circulating neutrophil populations and chemokine levels, consistent with its mechanism of action as a CXCR1/2 antagonist.

-

A 50 mg/kg oral dose of this compound was found to reduce the frequency of Ly6G+ Ly6C+ neutrophils in the blood, while the levels of Ly6G-Ly6Chi monocytes remained unchanged.[1]

-

Treatment with this compound at oral doses ranging from 3-30 mg/kg resulted in a dose-dependent increase in plasma levels of CXCL1.[1]

Experimental Protocols

While the full detailed experimental protocols from the primary research publications are not available in the public domain, the following sections outline the general methodologies typically employed for the key experiments cited.

CXCR1/CXCR2 Radioligand Binding Assay

The binding affinity of this compound for CXCR1 and CXCR2 is typically determined using a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293) stably transfected to express either human CXCR1 or CXCR2.

-

Binding Reaction: The membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., 125I-IL-8) and a range of concentrations of the unlabeled test compound, this compound.

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

The ability of this compound to inhibit neutrophil migration is assessed using a chemotaxis assay, often employing a Boyden chamber or a similar multi-well migration plate.

Caption: Workflow for a neutrophil chemotaxis assay.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard techniques such as density gradient centrifugation.

-

Compound Incubation: The isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.

-

Chemotaxis Setup: A chemoattractant (e.g., IL-8 or Gro-α) is placed in the lower wells of a chemotaxis chamber. The pre-incubated neutrophils are then added to the upper wells, which are separated from the lower wells by a porous membrane.

-

Migration: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification: After the incubation period, the number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the migrated cells and measuring the activity of an enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower chamber.

-

Data Analysis: The results are used to generate a dose-response curve, and the IC50 for the inhibition of chemotaxis is calculated.

Signaling Pathway

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs). Upon binding of their cognate chemokines, they activate intracellular signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and the release of reactive oxygen species. This compound, as an antagonist, blocks the binding of these chemokines, thereby inhibiting the downstream signaling events.

Caption: Simplified CXCR1/2 signaling leading to chemotaxis.

References

Methodological & Application

Application Notes and Protocols for (Rac)-SCH 563705 In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of (Rac)-SCH 563705, a potential inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The protocols are intended for researchers, scientists, and drug development professionals.

ACAT is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT activity is implicated in various diseases, including atherosclerosis and Alzheimer's disease. ACAT exists in two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and physiological roles. ACAT1 is found ubiquitously, while ACAT2 is primarily located in the liver and intestines.[1]

The following protocols describe common in vitro methods to assess the inhibitory activity of compounds like this compound against ACAT.

Data Presentation

Table 1: Representative IC50 Values for ACAT Inhibitors

| Compound | Target | Assay System | IC50 (nM) | Reference |

| DuP 128 | ACAT | Rat hepatic microsomes | 10 | [2] |

| T-2591 | ACAT | Rabbit intestine microsomes | 260 | [3] |

| T-2591 | ACAT | Rabbit liver microsomes | 4600 | [3] |

| T-2591 | ACAT | Rabbit aorta microsomes | 4100 | [3] |

| T-2591 | ACAT | J774 A.1 macrophages | 67 | [3] |

| CI-976 | ACAT | J774 A.1 macrophages | 4100 | [3] |

Experimental Protocols

Cell-Free ACAT Inhibition Assay using Radiolabeled Substrate

This protocol outlines a method to determine the inhibitory activity of a compound on ACAT in a cell-free system using microsomal fractions and a radiolabeled substrate.[1][4]

Materials:

-

Microsomal fractions from cells or tissues expressing ACAT

-

[¹⁴C]Oleoyl-CoA (radiolabeled substrate)

-

Unlabeled cholesterol

-

Bovine serum albumin (BSA)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound (test compound) dissolved in DMSO

-

DMSO (vehicle control)

-

Organic solvents for lipid extraction (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Enzyme Preparation: Prepare microsomal fractions from a suitable source (e.g., cultured cells or tissues known to express ACAT). Determine the protein concentration of the microsomal preparation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a determined amount of microsomal protein, BSA, and unlabeled cholesterol.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle control with DMSO alone.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a chloroform:methanol mixture.

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

TLC Separation: Separate the cholesteryl esters from free cholesterol and other lipids using TLC.

-

Radioactivity Measurement: Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Caption: Workflow for the cell-free ACAT inhibition assay.

Cell-Based Fluorescence Assay for ACAT Inhibition

This protocol describes a cell-based assay using a fluorescent cholesterol analog to measure ACAT activity and its inhibition in intact cells.[5][6][7]

Materials:

-

AC29 cells (or other suitable cell line with low endogenous ACAT activity)

-

AC29 cells stably transfected with ACAT1 or ACAT2

-

Cell culture medium (e.g., Ham's F-12 medium with supplements)

-

NBD-cholesterol (fluorescent cholesterol analog)

-

This compound (test compound)

-

Positive control inhibitor (e.g., CP-113,818)

-

96-well culture plates

-

Fluorescence microplate reader (Excitation: 488 nm, Emission: 540 nm)

Procedure:

-

Cell Seeding: Seed the ACAT-expressing and parental AC29 cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Substrate Addition: Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 2-6 hours at 37°C in a CO₂ incubator.

-

Cell Washing: After incubation, wash the cells to remove excess NBD-cholesterol.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.

-

Data Analysis: Determine the background fluorescence from cells treated with a known ACAT inhibitor or from the parental AC29 cells. Subtract the background from all measurements. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Workflow Diagram:

Caption: Workflow for the cell-based fluorescent ACAT assay.

Cholesterol Oxidase-Based Assay for Total ACAT Inhibition

This protocol is used to determine the overall inhibition of ACAT activity by measuring the levels of cellular cholesteryl esters.[8]

Materials:

-

HepG2 cells (or other suitable cell line)

-

6-well plates

-

Cell culture medium

-

Cholesterol

-

This compound (test compound)

-

Positive control inhibitors (e.g., K604 and Pyripyropene A)

-

Reagents for Folch lipid extraction

-

Cholesterol assay kit (e.g., Amplex Red Cholesterol Assay Kit)

Procedure:

-

Cell Culture: Culture HepG2 cells in 6-well plates until they reach the desired confluency.

-

Treatment: Treat the cells with cholesterol (e.g., 10 µg/mL) and various concentrations of this compound for 6 hours. Include negative (DMSO) and positive control groups.

-

Lipid Extraction: Extract total lipids from the cells using the Folch method.

-

Cholesteryl Ester Measurement: Quantify the amount of cholesteryl esters using a cholesterol oxidase-based assay kit.

-

Data Analysis: Calculate the percentage of ACAT inhibition based on the reduction in cholesteryl ester levels in the treated cells compared to the controls. The inhibition percentage is calculated using the formula: Inhibition % = (SENI – SESC) / (SENI – SETI) × 100% where SENI is the cholesteryl ester level in the negative control, SESC is the level in the sample, and SETI is the level in the positive control.[8]

Signaling Pathway Diagram:

Caption: Inhibition of ACAT by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of a new ureidophenol derivative T-2591 on LDL oxidation and ACAT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 8. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of (Rac)-SCH 563705

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific in vivo administration data for (Rac)-SCH 563705 is not extensively available in public literature. The following application notes and protocols are based on the known pharmacology of this compound as a CXCR1/CXCR2 antagonist and publicly available data for other structurally and functionally similar compounds in this class, such as Navarixin (SCH 527123) and Reparixin. Researchers should treat these as representative guidelines and establish optimal experimental conditions through dose-ranging and pharmacokinetic/pharmacodynamic studies.

Introduction

This compound is a potent antagonist of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2). These receptors are key mediators of inflammatory responses, primarily through their role in neutrophil recruitment and activation. Ligands for CXCR1 and CXCR2, such as interleukin-8 (IL-8 or CXCL8), are implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer. By blocking these receptors, this compound and similar antagonists can inhibit the inflammatory cascade, making them valuable tools for preclinical research in these areas.

Mechanism of Action: CXCR1/CXCR2 Signaling Pathway

CXCR1 and CXCR2 are G protein-coupled receptors (GPCRs) that, upon binding to their cognate chemokines (e.g., CXCL8), trigger a cascade of intracellular signaling events. This ultimately leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in neutrophils. The binding of an antagonist like this compound prevents the activation of these pathways.

Caption: CXCR1/CXCR2 Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

The following table summarizes representative dosage and administration details for CXCR1/CXCR2 antagonists in preclinical models. These values can serve as a starting point for designing in vivo studies with this compound.

| Compound | Animal Model | Route of Administration | Dosage Range | Vehicle | Reference Compound |

| Navarixin (SCH 527123) | Mouse | Oral (gavage) | 3 mg/kg | Corn oil | Yes[1] |

| Reparixin | Mouse | Subcutaneous | 15 µg/g (15 mg/kg) | Not specified | Yes[2][3] |

| Reparixin | Mouse | Intravenous | Loading: 4.5 mg/kg/h; Maintenance: 2.8 mg/kg/h | Isotonic saline | Yes[4] |

| G31P | Mouse (db/db) | Subcutaneous | Not specified | Normal saline | Yes[5] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: The optimal vehicle for this compound should be determined based on its solubility and the intended route of administration. The following are general protocols for preparing formulations for oral and parenteral administration based on common practices for similar small molecules.

4.1.1. Oral Administration (Gavage)

-

Vehicle Selection: A common vehicle for oral administration of hydrophobic compounds is corn oil. Alternatively, a suspension in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) in water can be used.

-

Preparation in Corn Oil:

-

Weigh the required amount of this compound.

-

Add a small amount of DMSO to initially dissolve the compound (e.g., 50 µL of DMSO for a 1 mL final volume).

-

Add the appropriate volume of corn oil to achieve the final desired concentration.

-

Vortex or sonicate until the compound is fully dissolved or a homogenous suspension is formed.

-

-

Preparation in 0.5% CMC:

-

Prepare a 0.5% (w/v) solution of CMC in sterile water.

-

Weigh the required amount of this compound.

-

Create a paste of the compound with a small amount of the CMC solution.

-

Gradually add the remaining CMC solution while continuously mixing to form a uniform suspension.

-

4.1.2. Intravenous or Subcutaneous Administration

-

Vehicle Selection: For intravenous or subcutaneous injection, a sterile, aqueous-based vehicle is required. A common formulation involves a co-solvent system.

-

Preparation Protocol:

-

Dissolve this compound in a minimal amount of a biocompatible solvent such as DMSO.

-

Add a solubilizing agent like PEG300 and mix thoroughly.

-

Incorporate a surfactant such as Tween 80 and mix.

-

Bring the solution to the final volume with sterile saline or phosphate-buffered saline (PBS).

-

Ensure the final concentration of DMSO is non-toxic (typically <5% of the total volume).

-

Filter the final solution through a 0.22 µm sterile filter before administration.

-

In Vivo Administration Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using a CXCR1/CXCR2 antagonist.

Caption: General Experimental Workflow for In Vivo Studies with this compound.

Safety and Toxicology Considerations

-

Dose-Ranging Studies: It is crucial to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model.

-

Monitoring: Animals should be monitored daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

-

Off-Target Effects: As with any pharmacological agent, the potential for off-target effects should be considered when interpreting experimental results.

By following these guidelines and adapting them to specific experimental needs, researchers can effectively utilize this compound as a tool to investigate the role of the CXCR1/CXCR2 axis in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]